molecular formula C16H16N4O2S2 B2448682 (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1428382-00-6

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2448682
CAS No.: 1428382-00-6
M. Wt: 360.45
InChI Key: XDAQWQFRWJBGPY-XYOKQWHBSA-N
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Description

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiazole ring, and a phenylethenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c21-24(22,12-8-14-5-2-1-3-6-14)18-10-7-15-13-23-16(19-15)20-11-4-9-17-20/h1-6,8-9,11-13,18H,7,10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQWQFRWJBGPY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a diketone, the pyrazole ring is formed through a cyclization reaction.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Linking the Rings: The pyrazole and thiazole rings are linked via an ethyl chain, often through a nucleophilic substitution reaction.

    Formation of the Phenylethenesulfonamide Moiety: This involves the reaction of a phenylethene derivative with sulfonamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Research: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context but may involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide: can be compared with other compounds containing pyrazole or thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities not seen in simpler pyrazole or thiazole derivatives. This makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

The compound (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide is a heterocyclic compound characterized by the presence of both pyrazole and thiazole rings. These structural features contribute to its significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction process:

  • Formation of the Pyrazole Ring : This is typically achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Construction of the Thiazole Ring : The pyrazole derivative is then reacted with α-haloketone in the presence of a base.
  • Final Coupling : The thiazole derivative is coupled with benzoyl chloride to form the sulfonamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring pyrazole and thiazole moieties. For instance, research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds with similar structures showed IC50 values ranging from 10 to 30 µM against breast cancer cells, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting that this compound could be a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Apoptosis Induction : Studies suggest that it can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : The presence of heteroatoms in its structure may confer antioxidant properties, aiding in reducing oxidative stress within cells .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects on breast cancer cell lines; showed significant cytotoxicity with IC50 values between 10–30 µM.
Study 2Evaluated antimicrobial efficacy; demonstrated MIC values of 50–100 µg/mL against various bacterial strains.
Study 3Explored enzyme inhibition; suggested potential as a therapeutic agent targeting specific metabolic pathways in cancer and bacterial infections.

Q & A

Q. What are the key synthetic routes for (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including coupling of thiazole and pyrazole precursors, sulfonamide formation, and purification via column chromatography. Critical steps include the use of coupling agents (e.g., EDCI/HOBt) for amide bond formation and thiazole ring closure under reflux conditions. Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the connectivity of the pyrazole, thiazole, and sulfonamide groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%). IR spectroscopy identifies functional groups like sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs suggest potential interactions with kinases, inflammatory mediators (e.g., COX-2), or apoptosis-related proteins. The sulfonamide group may enhance binding to zinc-containing enzymes, while the pyrazole-thiazole core could modulate hydrophobic interactions with target pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and structural analysis (X-ray crystallography or molecular docking) to validate target engagement. Cross-reference with SAR studies to identify critical functional groups .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining purity?

Optimize solvent systems (e.g., DMF for solubility vs. THF for selectivity), employ microwave-assisted synthesis to reduce reaction time, and use catalytic bases (e.g., K₂CO₃) for efficient deprotonation. Monitor reactions in real-time via TLC or inline UV spectroscopy to minimize byproducts .

Q. How does X-ray crystallography using SHELX software enhance structural refinement for this compound?

SHELX refines high-resolution crystallographic data by modeling thermal displacement parameters and resolving twinning artifacts. For this compound, it can clarify the (E)-configuration of the ethenesulfonamide group and hydrogen-bonding networks involving the sulfonamide and pyrazole moieties .

Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?

Systematically modify substituents on the pyrazole (e.g., electron-withdrawing groups at position 3) and thiazole rings (e.g., methyl vs. phenyl groups). Test derivatives against a panel of related targets (e.g., kinase isoforms) and use computational docking (AutoDock Vina) to predict binding modes. Correlate activity data with LogP and polar surface area to optimize pharmacokinetics .

Methodological Considerations

  • Crystallographic Analysis : Use SHELXD for phase determination and SHELXL for refinement, particularly for resolving disorder in flexible side chains .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in sulfonylation steps to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.